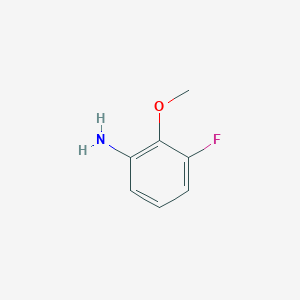

3-Fluoro-2-methoxyaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-2-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYMPYMITUEHOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342363 | |

| Record name | 3-Fluoro-2-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

437-83-2 | |

| Record name | 3-Fluoro-2-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-FLUORO-2-METHOXYANILINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-2-methoxyaniline (CAS Number: 437-83-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluoro-2-methoxyaniline, a key building block in the synthesis of complex organic molecules. This document consolidates its chemical and physical properties, safety information, a detailed experimental protocol for its synthesis, and its applications in the pharmaceutical and agrochemical industries.

Chemical and Physical Properties

This compound, also known as 3-Fluoro-o-anisidine, is a substituted aniline with the molecular formula C₇H₈FNO.[1] Its chemical structure features a fluorine atom and a methoxy group on the benzene ring, which impart unique reactivity and properties.[1] The quantitative physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 437-83-2 |

| Molecular Formula | C₇H₈FNO |

| Molecular Weight | 141.14 g/mol [1] |

| Appearance | Dark brown liquid[2] |

| Density | 1.172 g/mL at 25 °C[3] |

| Boiling Point | 217.9 °C at 760 mmHg[4] |

| Flash Point | 100 °C (212 °F)[3] |

| Refractive Index | n20/D 1.531[3] |

| XLogP3-AA | 1.3[1] |

| Hydrogen Bond Donor Count | 1[1] |

| Hydrogen Bond Acceptor Count | 3[1] |

| Topological Polar Surface Area | 35.2 Ų[1] |

Safety and Handling Information

This compound is classified as an acute toxic substance and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

| Hazard Classification | GHS Pictograms | Hazard Statements |

| Acute Toxicity, Oral (Category 3) | Danger | H301: Toxic if swallowed. |

| Acute Toxicity, Dermal (Category 3) | Danger | H311: Toxic in contact with skin. |

| Skin Irritation (Category 2) | Warning | H315: Causes skin irritation. |

| Eye Irritation (Category 2A) | Warning | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System | Warning | H335: May cause respiratory irritation. |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through the reduction of the corresponding nitro compound, 2-Fluoro-6-nitroanisole. A common and effective method for this transformation is catalytic hydrogenation.

Reaction: Reduction of 2-Fluoro-6-nitroanisole

Reagents and Materials:

-

2-Fluoro-6-nitroanisole

-

Palladium on carbon (10% Pd/C)

-

Ethanol (or Methanol)

-

Hydrogen gas (H₂)

-

Round-bottom flask

-

Magnetic stirrer

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon filled with hydrogen)

-

Filtration apparatus (e.g., Buchner funnel with filter paper, or a celite pad)

-

Rotary evaporator

Procedure:

-

Preparation: In a round-bottom flask, dissolve 2-Fluoro-6-nitroanisole in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: To this solution, carefully add a catalytic amount of 10% palladium on carbon. The mixture should be under an inert atmosphere (e.g., nitrogen or argon) during this step to prevent ignition of the catalyst.

-

Hydrogenation: The reaction flask is then placed under a hydrogen atmosphere. This can be achieved using a Parr hydrogenator for larger scale reactions or by bubbling hydrogen gas through the solution via a balloon for smaller scale synthesis.

-

Reaction Monitoring: The reaction is stirred vigorously at room temperature. The progress of the reduction can be monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.

-

Work-up: Upon completion, the hydrogen atmosphere is replaced with an inert gas. The reaction mixture is then filtered through a pad of celite to remove the palladium catalyst. The filter cake should be washed with a small amount of the solvent to ensure all the product is collected.

-

Purification: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Applications in Synthesis

This compound is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[4] The presence of the fluorine atom can significantly enhance the metabolic stability and lipophilicity of the final active pharmaceutical ingredient (API), leading to improved pharmacokinetic profiles.[4]

One of the primary applications of this compound is in the synthesis of quinoline derivatives.[3] Quinolines are a class of heterocyclic compounds that form the core structure of many biologically active molecules, including antimalarial drugs, anti-inflammatory agents, and antitumor therapeutics. The general synthetic approach involves the condensation of an aniline with a compound containing a 1,3-dicarbonyl moiety or its equivalent.

Visualizing the Synthetic Pathway

The following diagrams illustrate the synthesis of this compound and its subsequent application in the synthesis of a generic quinoline derivative.

References

physical and chemical properties of 3-Fluoro-2-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Fluoro-2-methoxyaniline, a key intermediate in various synthetic applications. The information is curated for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Properties of this compound

This compound, also known by its synonyms 3-Fluoro-2-methoxybenzenamine, 3-Fluoro-2-methoxyphenylamine, and 3-Fluoro-o-anisidine, is a substituted aniline derivative.[1][2][3] Its chemical structure incorporates a fluorine atom and a methoxy group on the benzene ring, making it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Physical Properties

This compound is typically encountered as a liquid at room temperature.[1][4] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Form | Liquid | [1][4] |

| Density | 1.172 g/mL at 25 °C | [1][2] |

| Boiling Point | 217.9 °C at 760 mmHg | |

| Flash Point | 100 °C (212 °F) | [1][2] |

| Refractive Index | n20/D 1.531 | [1][2] |

Chemical Properties

The chemical identity and key molecular descriptors for this compound are detailed in Table 2. These identifiers are crucial for database searches and regulatory documentation.

Table 2: Chemical and Molecular Properties of this compound

| Property | Value | Source |

| CAS Number | 437-83-2 | [1][2][3][5] |

| Molecular Formula | C₇H₈FNO | |

| Molecular Weight | 141.14 g/mol | [1][2][3][5] |

| Linear Formula | FC₆H₃(OCH₃)NH₂ | [1][5] |

| SMILES String | COc1c(N)cccc1F | [1] |

| InChI | 1S/C7H8FNO/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,9H2,1H3 | [1] |

| InChI Key | RCYMPYMITUEHOJ-UHFFFAOYSA-N | [1] |

| Purity | Typically ≥97% | [1][4] |

Synthesis and Reactivity

A potential synthetic workflow is outlined in the diagram below. This process would typically start with a commercially available fluorinated and methoxylated nitrobenzene, which is then subjected to a reduction reaction to convert the nitro group to an amine.

Caption: A plausible synthetic workflow for this compound.

The reactivity of this compound is characteristic of an aromatic amine. The amino group is nucleophilic and can participate in a variety of reactions, including diazotization, acylation, and alkylation. The aromatic ring is activated by the electron-donating amino and methoxy groups, making it susceptible to electrophilic aromatic substitution. The fluorine atom acts as a weak deactivator and influences the regioselectivity of such reactions.

Spectral Data

Detailed, experimentally verified spectral data (NMR, IR, Mass Spectrometry) for this compound are not widely published. Researchers requiring this information would likely need to acquire it experimentally upon obtaining a sample of the compound.

Safety and Handling

This compound is classified as a hazardous substance. It is acutely toxic if swallowed or in contact with skin.[1][2] It also causes skin and serious eye irritation.[1][2] The target organ for its toxicity is the respiratory system.[1][2]

Table 3: GHS Hazard Information for this compound

| Hazard | Code | Description |

| Pictogram | GHS06 | Skull and crossbones |

| Signal Word | Danger | |

| Hazard Statements | H301 + H311 | Toxic if swallowed or in contact with skin |

| H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | |

| H335 | May cause respiratory irritation | |

| Precautionary Statements | P261, P264, P280, P301 + P310, P302 + P352 + P312, P305 + P351 + P338 | Avoid breathing dust/fume/gas/mist/vapours/spray. Wash skin thoroughly after handling. Wear protective gloves/ protective clothing/ eye protection/ face protection. IF SWALLOWED: Immediately call a POISON CENTER/doctor. IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Proper personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to 3-Fluoro-2-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical considerations for 3-Fluoro-2-methoxyaniline, a key building block in medicinal chemistry and organic synthesis.

Core Molecular and Physical Properties

This compound, also known as 3-Fluoro-2-methoxybenzenamine or 3-Fluoro-o-anisidine, is an aromatic amine derivative. Its molecular structure and properties make it a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₈FNO | [1][2] |

| Molecular Weight | 141.14 g/mol | [1][2] |

| CAS Number | 437-83-2 | [1] |

| Appearance | Liquid | [1] |

| Density | 1.172 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.531 | [1] |

| Flash Point | 100 °C (212 °F) | [1] |

| InChI Key | RCYMPYMITUEHOJ-UHFFFAOYSA-N | [1] |

| SMILES String | COc1c(N)cccc1F | [1] |

Synthesis of this compound

A common and effective method for the synthesis of fluorinated anilines is the reduction of the corresponding nitroaromatic compound. For this compound, a representative synthetic pathway involves the reduction of 2-fluoro-6-nitroanisole.

References

An In-depth Technical Guide to 3-Fluoro-2-methoxyaniline: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluoro-2-methoxyaniline, a fluorinated aromatic amine with significant potential as a building block in medicinal chemistry and materials science. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, a representative synthetic protocol, and its relevance in contemporary drug discovery, particularly in the context of kinase inhibition.

Chemical Structure and Nomenclature

This compound is a substituted aniline derivative characterized by the presence of a fluorine atom at the C3 position and a methoxy group at the C2 position of the benzene ring.

IUPAC Name: this compound[1]

Synonyms: 3-Fluoro-2-methoxybenzenamine, 3-Fluoro-2-methoxyphenylamine, 3-Fluoro-o-anisidine[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound, providing a valuable reference for its handling, characterization, and application in experimental settings.

Table 1: General and Physical Properties

| Property | Value | Reference |

| CAS Number | 437-83-2 | [1][2] |

| Molecular Formula | C₇H₈FNO | [2] |

| Molecular Weight | 141.14 g/mol | [1][2] |

| Appearance | Liquid | [1] |

| Density | 1.172 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.531 | [1] |

| Flash Point | 100 °C (212 °F) | [1] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference |

| SMILES | COc1c(N)cccc1F | [1] |

| InChI | 1S/C7H8FNO/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,9H2,1H3 | [1] |

| InChIKey | RCYMPYMITUEHOJ-UHFFFAOYSA-N | [1] |

Experimental Protocols: Synthesis of this compound

While a variety of synthetic routes can be envisioned, a common and effective method for the preparation of this compound is the reduction of the corresponding nitro compound, 1-fluoro-2-methoxy-3-nitrobenzene. Catalytic hydrogenation is a widely employed technique for this transformation due to its high efficiency and clean reaction profile.

3.1. Synthesis of 1-Fluoro-2-methoxy-3-nitrobenzene (Precursor)

A plausible route to the precursor involves the nitration of 2-fluoroanisole. The directing effects of the methoxy and fluoro groups would favor the formation of the desired 3-nitro isomer, among others, which would then be isolated.

3.2. Reduction of 1-Fluoro-2-methoxy-3-nitrobenzene

This protocol details the reduction of the nitro-aromatic precursor to the target aniline derivative via catalytic hydrogenation.

Materials:

-

1-Fluoro-2-methoxy-3-nitrobenzene

-

Palladium on carbon (10% Pd/C)

-

Ethanol (or Ethyl Acetate)

-

Hydrogen gas (H₂)

-

Diatomaceous earth (e.g., Celite®)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a hydrogenation vessel, dissolve 1-fluoro-2-methoxy-3-nitrobenzene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Carefully add 10% palladium on carbon (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is completely consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound. If necessary, the product can be further purified by column chromatography on silica gel.

-

Drying and Characterization: Dry the purified product over anhydrous sodium sulfate, filter, and concentrate to obtain pure this compound. Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Caption: Experimental workflow for the synthesis of this compound.

Biological and Pharmacological Relevance

Fluorinated and methoxy-substituted anilines are privileged scaffolds in modern drug discovery. The incorporation of fluorine can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. These aniline derivatives are key intermediates in the synthesis of a wide range of biologically active molecules.

Notably, substituted anilines are integral components of many kinase inhibitors used in oncology. These compounds often target the ATP-binding site of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor growth and angiogenesis. While the specific biological activity of this compound is not extensively documented, its structural motifs are present in compounds investigated for their anticancer properties.

The diagram below illustrates a generalized signaling pathway for a receptor tyrosine kinase, a common target for drugs derived from aniline-based scaffolds.

Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway.

References

Spectral Analysis of 3-Fluoro-2-methoxyaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 3-Fluoro-2-methoxyaniline (CAS No. 437-83-2). Due to the limited availability of public experimental spectral data for this specific compound, this document presents predicted data based on established spectroscopic principles and data from analogous compounds. It also includes detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which can be adapted for the analysis of this compound.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of structurally similar molecules and the known effects of substituent groups on spectral properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.8 - 7.2 | Multiplet | 3H | Aromatic protons (H4, H5, H6) |

| ~3.9 | Singlet | 3H | Methoxy protons (-OCH₃) |

| ~3.7 | Broad Singlet | 2H | Amine protons (-NH₂) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 155 (d, ¹JCF) | C3 (bearing Fluorine) |

| ~140 - 145 | C2 (bearing Methoxy group) |

| ~135 - 140 | C1 (bearing Amino group) |

| ~120 - 125 | Aromatic CH |

| ~115 - 120 (d, ²JCF) | Aromatic CH |

| ~110 - 115 | Aromatic CH |

| ~56 | Methoxy Carbon (-OCH₃) |

Note: 'd' denotes a doublet due to carbon-fluorine coupling. The exact chemical shifts and coupling constants would need to be determined experimentally.

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3500 | Medium, Sharp (doublet) | N-H stretching (asymmetric and symmetric) |

| 3000 - 3100 | Medium | Aromatic C-H stretching |

| 2840 - 3000 | Medium | Aliphatic C-H stretching (-OCH₃) |

| 1600 - 1630 | Strong | N-H bending (scissoring) |

| 1450 - 1550 | Strong | Aromatic C=C stretching |

| 1200 - 1300 | Strong | C-O stretching (aryl ether) |

| 1100 - 1200 | Strong | C-F stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 141 | High | [M]⁺ (Molecular Ion) |

| 126 | Moderate | [M - CH₃]⁺ |

| 98 | Moderate | [M - CH₃ - CO]⁺ |

| 83 | Moderate to High | [M - OCH₃ - F]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectral data. Instrument parameters should be optimized for the specific sample and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tube (5 mm)

-

Pipette

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

-

Using a pipette, transfer the solution into a clean NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) will be necessary to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., 7.26 ppm for CDCl₃ in ¹H NMR; 77.16 ppm for CDCl₃ in ¹³C NMR).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum.

Method: Attenuated Total Reflectance (ATR) is a common and convenient method for liquid samples.

Materials:

-

This compound sample

-

FT-IR spectrometer with an ATR accessory (e.g., with a diamond crystal)

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean and dry.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small drop of this compound directly onto the center of the ATR crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the significant absorption peaks.

-

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Materials:

-

This compound sample

-

Volatile solvent (e.g., dichloromethane or ethyl acetate)

-

GC-MS instrument

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile solvent (e.g., 1 mg/mL).

-

-

Instrument Setup:

-

Set the GC oven temperature program. A typical program might start at 50°C, hold for 1 minute, then ramp up to 250°C at 10°C/min.

-

Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).

-

Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

Set the MS parameters, including the ionization energy (typically 70 eV for EI) and the mass range to be scanned (e.g., m/z 40-400).

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The GC will separate the components of the sample, and the MS will acquire mass spectra of the eluting compounds.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum associated with this peak to identify the molecular ion and major fragment ions.

-

Workflow Visualization

The following diagram illustrates the logical workflow for the spectral analysis of a chemical compound like this compound.

In-depth Technical Guide: 3-Fluoro-2-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Fluoro-2-methoxyaniline, a key building block in the synthesis of various pharmaceutical compounds.

Appearance and Odor

This compound is a liquid at standard temperature and pressure.[1][2] While a definitive color description is not consistently available across suppliers, related fluoro- and methoxy-substituted anilines range from colorless to brown liquids. For instance, 4-Fluoro-2-methoxyaniline is described as a colorless to brown clear liquid. The odor of aniline compounds is often characterized as fishy or ammonia-like.[3]

Physical and Chemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₈FNO | [4] |

| Molecular Weight | 141.14 g/mol | [4] |

| Density | 1.172 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.531 | [4] |

| Flash Point | 100 °C (212 °F) | [4] |

| Form | Liquid | [1][2] |

Synthesis and Applications

This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors for targeted cancer therapy. The unique combination of fluoro and methoxy functional groups can influence the pharmacokinetic properties of the final drug product.

The logical workflow for the synthesis of a substituted aniline, such as a fluorinated methoxyaniline, can be generalized as follows:

References

- 1. CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride - Google Patents [patents.google.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound 97 437-83-2 [sigmaaldrich.com]

- 5. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

In-Depth Technical Guide: Potential Hazards and Safety Information for 3-Fluoro-2-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known potential hazards and safety information for 3-Fluoro-2-methoxyaniline (CAS No. 437-83-2). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding for professionals handling this compound in research and development settings.

Chemical Identification and Physical Properties

This compound, also known as 3-Fluoro-o-anisidine or 3-Fluoro-2-methoxybenzenamine, is a fluorinated aromatic amine.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 437-83-2 | [1] |

| Molecular Formula | C₇H₈FNO | [1] |

| Molecular Weight | 141.14 g/mol | [1] |

| Form | Liquid | [1] |

| Density | 1.172 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.531 | [1] |

| Flash Point | 100 °C (212 °F) | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for its potential dangers.

GHS Classification

The following table summarizes the GHS hazard classifications for this compound.

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 3 |

| Acute Toxicity, Dermal | Category 3 |

| Skin Irritation | Category 2 |

| Eye Irritation | Category 2 |

| Specific Target Organ Toxicity - Single Exposure (Respiratory system) | Category 3 |

Source:[1]

GHS Pictograms and Signal Word

Pictogram:

Signal Word: Danger [1]

Hazard and Precautionary Statements

The hazard (H) and precautionary (P) statements provide specific warnings and safety measures for handling this compound.

| Code | Statement |

| H301 + H311 | Toxic if swallowed or in contact with skin. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. |

| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |

| P302 + P352 + P312 | IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Source:[1]

Toxicological Information

While specific quantitative toxicological data such as LD50 (median lethal dose) and LC50 (median lethal concentration) values for this compound were not found in publicly available databases, the GHS classification indicates a high level of acute toxicity via oral and dermal routes. The primary target organ for single-exposure toxicity is the respiratory system.[1]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure safety.

Personal Protective Equipment (PPE)

A summary of recommended personal protective equipment is provided in the table below.

| Protection Type | Recommendation |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. |

| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact. |

| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors if ventilation is inadequate or for spill response. |

Handling and Storage Guidelines

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

The following diagram illustrates a logical workflow for responding to an accidental exposure to this compound.

Caption: Workflow for First Aid Response to Accidental Exposure.

Experimental Protocols for Toxicity Testing (General Methodologies)

Specific experimental protocols for the safety assessment of this compound are not publicly available. However, standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are widely used for testing the acute toxicity of chemicals. The following are brief descriptions of relevant OECD test guidelines that would be applicable to a substance like this compound.

OECD Test Guideline 402: Acute Dermal Toxicity

This guideline details a procedure to assess the toxic effects of a substance applied to the skin. A single dose of the substance is applied to the shaved skin of experimental animals (typically rats or rabbits) and held in contact for 24 hours. The animals are then observed for up to 14 days for signs of toxicity and mortality. This test helps determine the GHS classification for acute dermal toxicity.

OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method

This method is a stepwise procedure to determine the acute oral toxicity of a substance. It uses a small number of animals (usually rats) in each step. A single dose of the substance is administered by gavage. The outcome of each step (mortality or survival) determines the dose for the next step. This method allows for the classification of the substance into one of several toxicity classes.

The following diagram illustrates the general workflow for the Acute Toxic Class Method.

Caption: General Workflow for the Acute Toxic Class Method (OECD 423).

Conclusion

References

The Advent and Synthesis of 3-Fluoro-2-methoxyaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-methoxyaniline is a substituted aniline that has emerged as a valuable building block in medicinal chemistry and materials science. Its unique trifunctional substitution pattern, featuring an amine, a methoxy group, and a fluorine atom on the aromatic ring, imparts specific physicochemical properties that are highly sought after in the design of novel molecules. The presence of the fluorine atom, in particular, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides an in-depth overview of the discovery and synthetic history of this compound, presenting key experimental protocols and quantitative data to support researchers in its application.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and drug design. The following table summarizes its key characteristics.

| Property | Value | Reference |

| CAS Number | 437-83-2 | [1] |

| Molecular Formula | C₇H₈FNO | [1] |

| Molecular Weight | 141.14 g/mol | [1] |

| Appearance | Liquid | [1] |

| Density | 1.172 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.531 | [1] |

| Flash Point | 100 °C (212 °F) | [1] |

Synthetic History and Methodologies

While the precise historical "discovery" of this compound is not prominently documented in readily available literature, its synthetic routes can be inferred and are exemplified by established methods for analogous substituted anilines. The preparation of this compound typically involves multi-step sequences, often starting from commercially available precursors. A common and logical synthetic strategy involves the introduction of the nitro group, followed by its reduction to the corresponding aniline.

A plausible and widely practiced approach for the synthesis of substituted anilines involves the nitration of a suitably substituted benzene ring, followed by the reduction of the nitro group. This general strategy can be adapted for the synthesis of this compound.

General Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway to this compound, highlighting the key transformations.

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of this compound. Below are representative protocols derived from analogous syntheses of fluorinated methoxyanilines, which can be adapted for the target molecule.

Protocol 1: Synthesis of a Fluorinated Methoxy Nitroaromatic Intermediate (Analogous to the Precursor of 4-Fluoro-2-methoxyaniline)

This protocol details the synthesis of 4-fluoro-2-methoxy-1-nitrobenzene, which serves as a model for the preparation of the corresponding precursor to this compound.

Materials:

-

2,4-difluoro-1-nitrobenzene

-

Toluene

-

Methanol

-

Potassium tert-butoxide (PTB)

-

Water

Procedure:

-

To a clean and dry round-bottom flask, add 2,4-difluoro-1-nitrobenzene (500 g) and toluene (500 ml).

-

Cool the reaction mixture to 0°C.

-

Slowly add methanol (100 ml) to the reaction mass at 0°C.

-

Add potassium tert-butoxide (353 g) in portions to the reaction mass at 0°C.

-

Stir the reaction mass at 0°C for 15-30 minutes.

-

Raise the temperature to 20°C and stir for 4 hours.

-

Decompose the reaction mass in water (1500 ml).

-

The solvent is distilled out under vacuum.

-

Add petroleum ether (1000 ml) to the residue and cool to below 10°C, then stir for 30 minutes.

-

Filter the solid and wash with petroleum ether (200 ml).

-

Dry the solid at 50-60°C for 3-5 hours.

Expected Yield: Approximately 87.38% (470 g).

Protocol 2: Reduction of a Fluorinated Methoxy Nitroaromatic to the Corresponding Aniline (Analogous to the Synthesis of 4-Fluoro-2-methoxyaniline)

This protocol describes the reduction of 4-fluoro-2-methoxy-1-nitrobenzene to 4-fluoro-2-methoxyaniline, a method directly applicable to the synthesis of this compound from its nitro precursor.

Materials:

-

4-fluoro-2-methoxy-1-nitrobenzene

-

Methanol

-

Raney Ni

-

Nitrogen atmosphere

Procedure:

-

In an autoclave, add methanol (4000 ml) and 4-fluoro-2-methoxy-1-nitrobenzene (470 g).

-

Add a mixture of Raney Ni (47 g) and methanol (470 ml) to the reaction mass under a nitrogen atmosphere.

-

Stir the reaction mass at 25-30°C for 10-15 minutes.

Quantitative Data Summary

The following table summarizes quantitative data for the analogous synthesis of 4-fluoro-2-methoxyaniline, providing a benchmark for the expected outcomes in the synthesis of this compound.

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Nitration (Analogous) | 2,4-difluoro-1-nitrobenzene | Potassium tert-butoxide, Methanol | Toluene | 0-20 | 4.5 | 87.38 |

| Reduction (Analogous) | 4-fluoro-2-methoxy-1-nitrobenzene | Raney Ni, H₂ (inferred) | Methanol | 25-30 | 0.25 | Not specified |

Spectroscopic Data

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy to enhance their pharmacological properties. Fluorine's high electronegativity can modulate the pKa of nearby functional groups, influence molecular conformation, and block sites of metabolism, thereby improving a drug's half-life and bioavailability. As a trifunctional building block, this compound offers medicinal chemists a versatile scaffold to introduce these beneficial properties into new chemical entities. Its utility is underscored by the frequent appearance of the fluoro-methoxyaniline motif in patents for a wide range of therapeutic agents.

Conclusion

This compound is a key synthetic intermediate with significant potential in drug discovery and materials science. While its formal "discovery" is not clearly delineated, its synthesis can be achieved through established and reliable chemical transformations. This guide provides a foundational understanding of its properties, synthetic approaches, and potential applications, serving as a valuable resource for researchers working at the forefront of chemical innovation. The provided experimental protocols for analogous compounds offer a solid starting point for the laboratory-scale synthesis of this valuable molecule.

References

3-Fluoro-2-methoxyaniline synonyms and alternative names

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluoro-2-methoxyaniline, a key building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. This document details its chemical identity, physical properties, and provides insights into its synthesis and characterization.

Chemical Identity and Synonyms

This compound is an aromatic amine derivative with the systematic IUPAC name This compound . It is also known by a variety of alternative names and synonyms, which are crucial for comprehensive literature and database searches.

A comprehensive list of its synonyms and alternative names includes:

-

3-Fluoro-2-methoxybenzenamine

-

3-Fluoro-2-methoxyphenylamine

-

3-Fluoro-o-anisidine

-

2-Methoxy-3-fluoroaniline

-

2-Amino-6-fluoroanisole[1]

-

Benzenamine, 3-fluoro-2-methoxy-

The Chemical Abstracts Service (CAS) Registry Number for this compound is 437-83-2 .

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₇H₈FNO | [2] |

| Molecular Weight | 141.14 g/mol | [2] |

| Appearance | Liquid | [1] |

| Boiling Point | 217.9 °C at 760 mmHg | [2] |

| Density | 1.172 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.531 | |

| Flash Point | 100 °C (212 °F) | |

| Solubility | Soluble in organic solvents. | [3] |

Experimental Protocols

General Protocol for the Catalytic Hydrogenation of a Fluorinated Nitroaromatic Compound:

Materials:

-

Fluorinated nitrobenzene derivative

-

Palladium on carbon (Pd/C) catalyst (typically 5-10 wt%)

-

Solvent (e.g., Ethanol, Methanol, Ethyl acetate)

-

Hydrogen gas (H₂)

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

In a suitable reaction vessel, the fluorinated nitrobenzene derivative is dissolved in the chosen solvent.

-

The vessel is purged with an inert gas to remove oxygen.

-

A catalytic amount of palladium on carbon is carefully added to the solution.

-

The reaction mixture is then placed under a hydrogen atmosphere (typically at a pressure of 0.5 to 2 atmospheres).

-

The reaction is stirred at a controlled temperature, generally ranging from ambient temperature to around 50°C, until the reaction is complete (monitoring by TLC or GC-MS is recommended).

-

Upon completion, the reaction mixture is filtered to remove the catalyst.

-

The solvent is removed under reduced pressure to yield the crude fluoroaniline product.

-

The product can be further purified by techniques such as distillation or chromatography if necessary.

Logical Relationships of Synonyms

The various synonyms for this compound can be categorized based on their naming conventions. The following diagram illustrates the logical relationship between the primary IUPAC name and its common alternatives.

Caption: Logical relationships of this compound synonyms.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceuticals Using 3-Fluoro-2-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-fluoro-2-methoxyaniline as a key building block in the preparation of pharmaceutically active compounds, particularly kinase inhibitors. Detailed experimental protocols, quantitative data, and visualizations of synthetic pathways are presented to guide researchers in the design and execution of novel drug discovery programs.

Introduction

This compound is a versatile substituted aniline that serves as a valuable starting material in medicinal chemistry. The presence of both a fluorine atom and a methoxy group on the aniline ring imparts unique electronic and steric properties to the molecule. These features are strategically exploited to enhance the pharmacological profiles of drug candidates, including improving metabolic stability, target binding affinity, and overall efficacy. This document focuses on the application of this compound in the synthesis of 4-anilinoquinazoline derivatives, a prominent class of kinase inhibitors used in oncology.

Core Application: Synthesis of 4-(3-Fluoro-2-methoxyanilino)quinazoline Scaffolds

A primary application of this compound is its use in nucleophilic aromatic substitution (SNAr) reactions with 4-chloroquinazoline precursors. This reaction forms the core 4-anilinoquinazoline scaffold, which is a privileged structure in the design of inhibitors for various protein kinases, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

The general synthetic approach involves the condensation of this compound with a suitably substituted 4-chloroquinazoline. The reaction conditions can be optimized, with microwave-assisted synthesis often providing a rapid and efficient method for this transformation.

Experimental Protocol: Microwave-Assisted Synthesis of a Model 4-(3-Fluoro-2-methoxyanilino)quinazoline Derivative

This protocol details the synthesis of a representative 4-(3-fluoro-2-methoxyanilino)quinazoline derivative, illustrating a common and efficient method for constructing this key pharmacophore.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of 4-(3-fluoro-2-methoxyanilino)quinazolines.

Materials:

-

This compound

-

4-Chloro-6,7-dimethoxyquinazoline

-

Isopropanol

-

Magnetic stirrer

-

Microwave reactor vials (10 mL)

Procedure:

-

To a 10 mL microwave reactor vial equipped with a magnetic stirrer, add 4-chloro-6,7-dimethoxyquinazoline (1.0 eq).

-

Add this compound (1.1 eq).

-

Add isopropanol (5 mL).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 120 °C for 20 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

The resulting precipitate is filtered, washed with cold isopropanol, and dried under vacuum to afford the desired product.

Quantitative Data Summary:

The following table summarizes typical reaction parameters and outcomes for the synthesis of various 4-anilinoquinazoline derivatives.

| Aniline Derivative | Quinazoline Derivative | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| This compound | 4-Chloro-6,7-dimethoxyquinazoline | Isopropanol | 120 (Microwave) | 20 | >90 (expected) | Adapted from[1] |

| 3-Chloroaniline | 6-Bromo-4-chloro-2-phenylquinazoline | N/A | N/A | N/A | 92 | [2] |

| 4-Fluoroaniline | 6-Bromo-4-chloro-2-phenylquinazoline | N/A | N/A | N/A | 95 | [2] |

| 4-Methoxyaniline | 6-Bromo-4-chloro-2-phenylquinazoline | N/A | N/A | N/A | 96 | [2] |

Application in the Synthesis of Kinase Inhibitors: Lapatinib Analogues

While a direct synthesis of the marketed drug Lapatinib using this compound is not the primary route, the core synthetic strategy is highly relevant for the creation of novel analogues. Lapatinib is a dual tyrosine kinase inhibitor that targets both EGFR and HER2.[3] Its synthesis involves the coupling of a substituted aniline with a quinazoline core. By substituting this compound in place of the aniline derivative used in the original Lapatinib synthesis, novel analogues can be generated for structure-activity relationship (SAR) studies.

Conceptual Synthetic Workflow for Lapatinib Analogues

Caption: Conceptual workflow for synthesizing Lapatinib analogues using this compound.

This workflow highlights the key SNAr reaction to form the 4-anilinoquinazoline intermediate, followed by a Suzuki coupling to introduce the side chain, a common strategy in the synthesis of such kinase inhibitors.

Signaling Pathway Modulation by 4-Anilinoquinazoline-Based Kinase Inhibitors

4-Anilinoquinazoline derivatives, synthesized using building blocks like this compound, are primarily designed to function as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs). These enzymes play a crucial role in cell signaling pathways that regulate cell proliferation, survival, and differentiation. In many cancers, these pathways are dysregulated due to mutations or overexpression of RTKs like EGFR and VEGFR.

By binding to the ATP-binding pocket of the kinase domain, these inhibitors block the phosphorylation of downstream signaling molecules, thereby interrupting the signal transduction cascade and inhibiting cancer cell growth and proliferation.

Simplified Signaling Pathway of EGFR and its Inhibition

Caption: Inhibition of the EGFR signaling pathway by a 4-anilinoquinazoline derivative.

Conclusion

This compound is a key building block for the synthesis of a variety of pharmaceutically relevant compounds, particularly 4-anilinoquinazoline-based kinase inhibitors. The protocols and data presented here provide a foundation for researchers to utilize this versatile molecule in the development of novel therapeutics. The ability to efficiently construct the 4-anilinoquinazoline scaffold via methods like microwave-assisted synthesis allows for the rapid generation of compound libraries for screening and optimization, accelerating the drug discovery process.

References

3-Fluoro-2-methoxyaniline: A Key Intermediate in the Synthesis of Arylpicolinate Herbicides

Introduction

3-Fluoro-2-methoxyaniline is a valuable intermediate in the synthesis of complex agrochemicals, particularly a new class of synthetic auxin herbicides known as arylpicolinates. The incorporation of the fluoro and methoxy functional groups from this aniline derivative into the final active ingredient can significantly enhance herbicidal efficacy and selectivity. This document provides detailed application notes and protocols for the multi-step synthesis of the herbicide Halauxifen-methyl, starting from this compound. It is intended for researchers, scientists, and professionals in the agrochemical and drug development fields.

Application in the Synthesis of Halauxifen-methyl

Halauxifen-methyl is a post-emergence herbicide effective for the control of a wide range of broadleaf weeds.[1][2][3] Its synthesis involves the preparation of a key boronic acid intermediate derived from this compound, followed by a Suzuki coupling reaction and subsequent esterification.

Overall Synthesis Workflow

The synthesis of Halauxifen-methyl from this compound can be conceptualized as a three-stage process:

-

Preparation of the Key Intermediate, 2-Chloro-6-fluoroanisole: This involves the conversion of the amino group of this compound to a chloro group via a Sandmeyer-type reaction.

-

Synthesis of the Boronic Acid Coupling Partner: The prepared 2-chloro-6-fluoroanisole is then used to synthesize (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid.

-

Assembly of the Final Herbicide: The boronic acid is coupled with a functionalized pyridine core via a Suzuki-Miyaura reaction, followed by esterification to yield Halauxifen-methyl.

References

Application Notes and Protocols for 3-Fluoro-2-methoxyaniline in Material Science and Polymer Production

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on the general principles of aniline polymerization and the known effects of fluoro and methoxy substituents on polyaniline properties. To date, there is a lack of specific literature detailing the homopolymerization of 3-Fluoro-2-methoxyaniline and the specific properties of the resulting polymer. Therefore, the provided protocols should be considered as a starting point for experimental investigation, and the properties of the synthesized materials will require empirical determination.

Introduction

Aniline and its derivatives are versatile building blocks in material science, primarily for the synthesis of polyanilines, a class of conducting polymers with a wide range of applications.[1][2][3] this compound is a substituted aniline that holds potential as a monomer for the creation of novel functional polymers. The presence of both a fluorine atom and a methoxy group on the aniline ring is expected to impart unique properties to the resulting polymer, such as modified solubility, thermal stability, and electronic characteristics, making it a person of interest for applications in sensors, coatings, and electronic devices.[1][4]

These notes provide an overview of the potential applications of this compound in polymer science and a generalized protocol for its polymerization based on established methods for other substituted anilines.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the monomer is presented in the table below. This data is essential for reaction setup and safety considerations.

| Property | Value |

| CAS Number | 437-83-2 |

| Molecular Formula | C₇H₈FNO |

| Molecular Weight | 141.14 g/mol |

| Appearance | Liquid |

| Density | 1.172 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.531 |

| Purity | Typically ≥97% |

Application Notes

Potential as a Monomer for Novel Polyanilines

This compound can be utilized as a monomer in the synthesis of a substituted polyaniline, poly(this compound). The polymerization would likely proceed via chemical oxidative polymerization, a common method for synthesizing polyanilines.[5][6][7]

Hypothesized Properties of Poly(this compound)

The properties of the resulting polymer can be inferred from the known effects of fluoro and methoxy substituents on the polyaniline backbone:

-

Solubility: The presence of the methoxy group is known to enhance the solubility of polyanilines in common organic solvents compared to the unsubstituted parent polymer.[8] The fluorine atom may further contribute to modifying the polymer's solubility profile.

-

Thermal Stability: Poly(3-fluoroaniline) has been reported to exhibit greater thermal stability than unsubstituted polyaniline.[6] It is plausible that poly(this compound) would also demonstrate enhanced thermal properties.

-

Electrical Conductivity: The electron-donating methoxy group and the electron-withdrawing fluorine atom will both influence the electronic properties of the polymer. While alkoxy groups tend to decrease the conductivity of polyanilines, the overall effect in this disubstituted system would need to be experimentally determined.[1] Copolymers of aniline with 3-fluoroaniline have shown that conductivity decreases with increasing fluoroaniline content.[6]

-

Morphology: The substituents on the aniline ring can influence the morphology of the resulting polymer, which in turn affects its bulk properties.[4]

Copolymerization

To tailor the properties of the final material, this compound can be copolymerized with other monomers, such as aniline or other substituted anilines.[6][7] This approach allows for the fine-tuning of properties like conductivity, solubility, and processability.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of poly(this compound). These should be adapted and optimized based on experimental observations.

Protocol 1: Chemical Oxidative Polymerization of this compound

Materials:

-

This compound (monomer)

-

Ammonium persulfate (APS) (oxidant)

-

Hydrochloric acid (HCl), 1 M

-

Methanol

-

Deionized water

-

Beakers, magnetic stirrer, ice bath, filtration apparatus

Procedure:

-

Monomer Solution Preparation: In a beaker, dissolve a specific amount of this compound (e.g., 0.1 M) in 1 M HCl. Cool the solution in an ice bath with continuous stirring.

-

Oxidant Solution Preparation: In a separate beaker, dissolve a stoichiometric amount of ammonium persulfate (monomer to oxidant molar ratio typically 1:1 to 1:1.25) in 1 M HCl. Cool this solution in the ice bath.

-

Polymerization: Slowly add the chilled oxidant solution dropwise to the stirred monomer solution. The reaction mixture is expected to change color, indicating the onset of polymerization.

-

Reaction Completion: Allow the reaction to proceed at a low temperature (0-5 °C) for a period of 4 to 24 hours with continuous stirring.

-

Polymer Isolation and Purification:

-

Collect the polymer precipitate by vacuum filtration.

-

Wash the precipitate extensively with 1 M HCl to remove unreacted monomer and oligomers.

-

Subsequently, wash with methanol to remove any remaining impurities.

-

Dry the polymer product under vacuum at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

-

Protocol 2: Characterization of Poly(this compound)

1. Spectroscopic Characterization:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Record the FT-IR spectrum of the dried polymer powder (e.g., as a KBr pellet) to identify characteristic functional groups and confirm the polymer structure.

-

UV-Visible (UV-Vis) Spectroscopy: Dissolve the polymer in a suitable solvent (e.g., N-methyl-2-pyrrolidone, NMP) and record the UV-Vis spectrum to study the electronic transitions, which provide information about the oxidation state of the polymer.

2. Conductivity Measurement:

-

Sample Preparation: Press the dried polymer powder into a pellet using a hydraulic press.

-

Measurement: Measure the electrical conductivity of the pellet using a four-point probe method at room temperature.

3. Thermal Analysis:

-

Thermogravimetric Analysis (TGA): Perform TGA to evaluate the thermal stability of the polymer by monitoring its weight loss as a function of temperature.

Data Presentation

The following table can be used to record the experimental results for the synthesized poly(this compound).

| Property | Experimental Value |

| Polymer Yield (%) | |

| Color | |

| Solubility | |

| FT-IR Characteristic Peaks (cm⁻¹) | |

| UV-Vis λmax (nm) | |

| Electrical Conductivity (S/cm) | |

| Decomposition Temperature (°C) |

Visualizations

Caption: Experimental workflow for the chemical oxidative polymerization of this compound.

Caption: Conceptual structures of a homopolymer and a copolymer derived from this compound.

References

- 1. Effect of structural factors on the physicochemical properties of functionalized polyanilines - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08644G [pubs.rsc.org]

- 2. The properties of alkoxy substituted polyaniline | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. ikprress.org [ikprress.org]

Application Note: Synthesis of a Novel Fluorescent Azo Dye from 3-Fluoro-2-methoxyaniline

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Fluoro-2-methoxyaniline is an aniline derivative with electron-donating (methoxy) and electron-withdrawing (fluoro) groups. These substituents can modulate the electronic properties of aromatic systems, making it a promising precursor for the synthesis of novel fluorescent dyes. The introduction of fluorine, in particular, can enhance photostability and influence the absorption and emission spectra of a fluorophore. This application note details a hypothetical protocol for the synthesis and characterization of a fluorescent azo dye, designated "3F2M-Azo-Naphthol," using this compound as the diazo component and 2-naphthol (β-naphthol) as the coupling component. Azo dyes are a well-established class of chromophores, and their synthesis via diazotization and coupling reactions is a robust and versatile method.[1][2][3][4][5]

Hypothetical Fluorescent Dye: 3F2M-Azo-Naphthol

The proposed synthesis involves the diazotization of this compound, followed by an azo coupling reaction with 2-naphthol in an alkaline medium.[1][6] The resulting azo dye, 1-((3-fluoro-2-methoxyphenyl)diazenyl)naphthalen-2-ol (3F2M-Azo-Naphthol), is expected to exhibit fluorescence due to its extended π-conjugated system.

Predicted Photophysical Properties

The following table summarizes the predicted photophysical properties of 3F2M-Azo-Naphthol in ethanol. These values are hypothetical and based on typical ranges for similar azo-naphthol dyes.

| Parameter | Symbol | Predicted Value |

| Absorption Maximum | λmax | 485 nm |

| Molar Extinction Coefficient | ε | 25,000 M-1cm-1 |

| Emission Maximum | λem | 550 nm |

| Stokes Shift | Δλ | 65 nm |

| Fluorescence Quantum Yield | Φ | 0.15 |

Experimental Protocols

Synthesis of 3F2M-Azo-Naphthol

This protocol is divided into two main stages: the diazotization of this compound and the subsequent azo coupling with 2-naphthol.[1][7][8]

Materials:

-

This compound (1.41 g, 10 mmol)

-

Concentrated Hydrochloric Acid (HCl, 3 mL)

-

Sodium Nitrite (NaNO₂, 0.76 g, 11 mmol)

-

2-Naphthol (β-naphthol, 1.44 g, 10 mmol)

-

Sodium Hydroxide (NaOH, 2.0 g)

-

Distilled Water

-

Ice

-

Urea (optional, to quench excess nitrous acid)

-

Ethanol (for recrystallization)

Protocol Steps:

Part A: Diazotization of this compound

-

In a 100 mL beaker, dissolve 1.41 g of this compound in a mixture of 3 mL of concentrated HCl and 10 mL of distilled water. Stir until a clear solution is obtained.

-

In a separate beaker, dissolve 0.76 g of sodium nitrite in 5 mL of cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cold aniline derivative solution while maintaining the temperature between 0-5 °C.[7][8] Vigorous stirring is essential during this addition.

-

The resulting solution containing the diazonium salt should be kept in the ice bath and used immediately in the next step.

Part B: Azo Coupling Reaction

-

In a 250 mL beaker, dissolve 1.44 g of 2-naphthol in 20 mL of a 10% NaOH solution (dissolve 2.0 g of NaOH in 20 mL of water).

-

Cool this alkaline 2-naphthol solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution with constant, vigorous stirring.[1][6]

-

A colored precipitate should form immediately.

-

Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.[7]

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with a generous amount of cold distilled water until the filtrate is neutral.

-

Dry the crude product in a desiccator or a vacuum oven at a low temperature.

-

For purification, recrystallize the crude product from hot ethanol.

Spectroscopic Characterization

Protocol:

-

Prepare a stock solution of the purified 3F2M-Azo-Naphthol in spectroscopic grade ethanol at a concentration of 1 mM.

-

Absorption Spectroscopy:

-

Dilute the stock solution to prepare a 10 µM solution in ethanol.

-

Record the UV-Visible absorption spectrum from 300 nm to 700 nm using a spectrophotometer, with ethanol as the blank.

-

Identify the wavelength of maximum absorption (λmax).

-

Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

-

-

Fluorescence Spectroscopy:

-

Using the 10 µM solution, excite the sample at its λmax.

-

Record the fluorescence emission spectrum over a range that includes the expected emission (e.g., 500 nm to 750 nm).

-

Identify the wavelength of maximum emission (λem).

-

-

Quantum Yield Determination:

-

The fluorescence quantum yield (Φ) can be determined using a relative method with a well-characterized standard (e.g., Rhodamine 6G in ethanol, Φ = 0.95).

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard at the same concentration.

-

Calculate the quantum yield using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

Visualizations

Caption: Overall workflow for the synthesis of 3F2M-Azo-Naphthol.

Caption: Reaction scheme for the synthesis of the fluorescent azo dye.

Conclusion

This application note provides a hypothetical but detailed protocol for synthesizing a novel fluorescent dye, 3F2M-Azo-Naphthol, from this compound. The established methodology of azo dye formation serves as a reliable basis for exploring the potential of substituted anilines in the development of new fluorophores. The presence of both fluoro and methoxy substituents is anticipated to confer interesting photophysical properties, making this and similar compounds valuable targets for further research in materials science and bio-imaging.

References

- 1. How to Prepare 2 Naphthol Aniline Dye: Step-by-Step Guide [vedantu.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. journalpsij.com [journalpsij.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. benchchem.com [benchchem.com]

- 8. byjus.com [byjus.com]

Application Notes and Protocols for the Ullmann-Type Reaction of 3-Fluoro-2-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Ullmann-type N-arylation of 3-fluoro-2-methoxyaniline. This reaction is a valuable tool for the synthesis of N-aryl-3-fluoro-2-methoxyanilines, which are important structural motifs in medicinal chemistry and materials science. The protocols provided are based on established methodologies for copper-catalyzed C-N cross-coupling reactions.

Introduction

The Ullmann condensation, first reported by Fritz Ullmann in 1901, is a copper-catalyzed reaction that forms a biaryl compound from two aryl halides.[1] The scope of this transformation has since expanded to include the formation of carbon-heteroatom bonds, known as Ullmann-type reactions.[2] The copper-catalyzed N-arylation of amines and amides, often referred to as the Goldberg reaction, is a key method for the synthesis of arylamines and their derivatives.[3]

Traditionally, these reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper.[1] However, the development of various ligand systems has enabled milder reaction conditions and expanded the substrate scope.[4] Common ligands include amino acids like L-proline and N,N-dimethylglycine, as well as diamines.[3] These advancements have made the Ullmann-type reaction a practical and versatile method in organic synthesis.

This document focuses on the N-arylation of this compound with aryl halides. This reaction allows for the construction of a C-N bond between the aniline nitrogen and an aromatic ring, yielding substituted diarylamines that are of interest in drug discovery and development.

Reaction Principle

The Ullmann-type N-arylation of this compound involves the copper-catalyzed coupling of the aniline with an aryl halide in the presence of a base. A simplified representation of the reaction is shown below:

The reaction typically proceeds via a catalytic cycle involving a Cu(I) species. While the exact mechanism can vary depending on the specific reaction conditions, a generally accepted pathway is illustrated in the diagram below.

Catalytic Cycle of Ullmann-Type N-Arylation

References

Application Notes and Protocols for the Sandmeyer Reaction of 3-Fluoro-2-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sandmeyer reaction is a versatile and widely utilized chemical transformation in organic synthesis, enabling the conversion of a primary aromatic amine to a variety of functional groups via a diazonium salt intermediate.[1][2] This powerful reaction, discovered by Traugott Sandmeyer in 1884, is instrumental in the synthesis of aryl halides, cyanides, and other derivatives that are often difficult to prepare by direct substitution methods.[1] In the context of drug discovery and development, the Sandmeyer reaction provides a crucial tool for the strategic introduction of functional groups that can modulate the pharmacological properties of a molecule, such as its potency, selectivity, and metabolic stability.

This document provides detailed application notes and experimental protocols for the Sandmeyer reaction starting from 3-fluoro-2-methoxyaniline. The presence of both a fluoro and a methoxy group on the aniline ring makes this substrate particularly relevant for the synthesis of complex and highly functionalized molecules in medicinal chemistry. The electronic effects of these substituents can influence the reactivity of the diazonium salt and the efficiency of the subsequent nucleophilic substitution.

Reaction Mechanism and Key Considerations

The Sandmeyer reaction proceeds in two main stages:

-

Diazotization: The primary aromatic amine, in this case, this compound, is treated with a source of nitrous acid (usually generated in situ from sodium nitrite and a strong acid) at low temperatures (typically 0-5 °C) to form a diazonium salt. This intermediate is highly reactive and is generally used immediately in the next step.

-

Nucleophilic Substitution: The diazonium group (-N₂⁺) is an excellent leaving group (as dinitrogen gas), facilitating its displacement by a nucleophile. In the classic Sandmeyer reaction, this step is catalyzed by a copper(I) salt (e.g., CuCl, CuBr, CuCN), which proceeds through a radical mechanism.[1]

Key Considerations for the Sandmeyer Reaction of this compound:

-

Temperature Control: The diazotization step is exothermic and the resulting diazonium salt is thermally unstable. Maintaining a low temperature is critical to prevent decomposition and unwanted side reactions.

-

Acid Choice: The choice of acid for the diazotization can influence the outcome of the reaction. Hydrochloric acid is commonly used for chlorination, while sulfuric acid or tetrafluoroboric acid can be employed for other transformations.

-

Copper Catalyst: The copper(I) salt is crucial for the substitution step. The nature of the copper salt determines the incoming nucleophile (e.g., CuCl for chlorination, CuBr for bromination, CuCN for cyanation).

-

Substituent Effects: The electron-donating methoxy group and the electron-withdrawing fluoro group on the aromatic ring of this compound can influence the stability and reactivity of the diazonium salt intermediate.

Data Presentation

The following table summarizes the expected products and representative yields for various Sandmeyer reactions starting from this compound. Please note that the yields are estimates based on reactions with structurally similar substrates and may vary depending on the specific reaction conditions and scale.[3]

| Reaction Type | Reagents | Product | Expected Yield Range |

| Chlorination | 1. NaNO₂, HCl, 0-5 °C 2. CuCl, HCl | 2-Chloro-3-fluoroanisole | 60-80% |

| Bromination | 1. NaNO₂, H₂SO₄, 0-5 °C 2. CuBr, HBr | 2-Bromo-3-fluoroanisole | 65-85% |

| Cyanation | 1. NaNO₂, H₂SO₄, 0-5 °C 2. CuCN, KCN | 3-Fluoro-2-methoxybenzonitrile | 50-70% |

Experimental Protocols

General Procedure for Diazotization of this compound

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel

-

Ice bath

Protocol:

-

In a three-necked round-bottom flask, dissolve this compound (1.0 eq) in the appropriate acid (e.g., a mixture of concentrated HCl and water).

-

Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.

-

Prepare a solution of sodium nitrite (1.0-1.2 eq) in a minimal amount of cold distilled water.

-

Add the sodium nitrite solution dropwise to the stirred aniline solution, ensuring the temperature does not rise above 5 °C. The addition should be slow to control the exothermic reaction and the evolution of any nitrogen oxides.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 15-30 minutes to ensure complete formation of the diazonium salt. The resulting solution should be clear.

-

The freshly prepared diazonium salt solution is now ready for the subsequent Sandmeyer reaction and should be used immediately.

Protocol 1: Sandmeyer Chlorination to Synthesize 2-Chloro-3-fluoroanisole

Materials:

-

Freshly prepared diazonium salt solution of this compound (from the general procedure)

-

Copper(I) Chloride (CuCl)

-

Concentrated Hydrochloric Acid (HCl)

-

Dichloromethane or Diethyl Ether for extraction

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

Protocol:

-